An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS No. 68527-74-2), a versatile aromatic compound commonly known as Vanillin Propylene Glycol Acetal. Synthesized from vanillin and propylene glycol, this molecule serves as a stable precursor for the controlled release of vanillin's characteristic aroma and flavor, finding significant application in the food, fragrance, and cosmetic industries.[1][2] This document delves into its core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential biological activities. By synthesizing data from various sources, this guide aims to serve as an authoritative resource for professionals requiring a deep technical understanding of this compound for research, development, and commercial applications.
Molecular Identity and Structure
A thorough understanding of a compound begins with its fundamental identification and structure. This section outlines the nomenclature, chemical identifiers, and structural representation of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol.
Nomenclature and Chemical Identifiers
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IUPAC Name: 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol[3]
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CAS Number: 68527-74-2[3]
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Synonyms: Vanillin Propylene Glycol Acetal, Vanillin propyleneglycol acetal[2][4]
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InChI Key: RFGCVZIIIHRESZ-UHFFFAOYSA-N[1]
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SMILES: COC1=C(O)C=CC(=C1)C1OCC(C)O1[5]
Chemical Structure
The molecule consists of a guaiacol (2-methoxyphenol) core where the aromatic ring is substituted at the 4th position with a 4-methyl-1,3-dioxolane group. This dioxolane ring is a cyclic acetal formed from the aldehyde group of vanillin and the diol, propylene glycol. The presence of a chiral center at the 4-position of the dioxolane ring means the compound exists as a mixture of diastereomers (cis and trans).[6]
Physicochemical and Organoleptic Properties
The physical and sensory properties of this compound are central to its utility, particularly in consumer-facing products.
Physical State and Appearance
It is typically a colorless to pale yellow, viscous liquid at room temperature.[6][7]
Organoleptic Profile
This compound is highly valued for its complex and pleasant sensory characteristics.
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Odor: The odor is described as sweet, creamy, and vanilla-like, with powdery, woody, and sometimes chocolate or cocoa nuances.[2][6][8][9]
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Flavor: It imparts a rich, smooth, and warm vanilla flavor.[2]
Tabulated Physicochemical Data
The following table summarizes key quantitative properties for easy reference.
| Property | Value | Source(s) |
| Boiling Point | 154 °C @ 1.00 mm Hg | [6][10] |
| Density | 1.196 - 1.206 g/cm³ | [10] |
| Refractive Index | 1.533 - 1.543 (n20/D) | [10] |
| Flash Point | 110 °C (230 °F) | [6] |
| Vapor Pressure | ~0.0001 hPa @ 25°C (est.) | [4] |
| logP (o/w) | 1.270 - 1.4 (est.) | [4][6] |
Solubility
The solubility profile is critical for formulation development.
-
Water: Insoluble or has very low solubility (est. 4549 mg/L @ 25 °C).[6][10]
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Organic Solvents: Soluble in ethanol, methanol, isopropanol, and triacetin.[4][6][10]
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Fats/Oils: Insoluble in fat.[10]
Synthesis and Chemical Reactivity
Synthesis Pathway
The primary route for synthesizing 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is through the acid-catalyzed acetalization of vanillin with 1,2-propanediol (propylene glycol).[1][2] This reaction protects the aldehyde group of vanillin, which is often the most reactive site. The use of propylene glycol, an asymmetric diol, results in the formation of a chiral center on the dioxolane ring, leading to a product that is a mixture of diastereomers.
Chemical Stability and Reactivity
The acetal functional group imparts significant stability to the molecule compared to its parent aldehyde, vanillin.
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Alkaline Stability: A key advantage is its enhanced stability in alkaline environments where vanillin would typically discolor or degrade.[6] This makes it suitable for use in products with higher pH, such as soaps and detergents.
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Acid Hydrolysis: The acetal linkage is susceptible to hydrolysis under acidic conditions. This is a crucial property, as it allows for the slow, controlled release of vanillin and propylene glycol, which is desirable in many flavor and fragrance applications.
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Phenolic Reactivity: The free phenolic hydroxyl group remains reactive and can undergo typical phenol reactions such as esterification or etherification for the synthesis of novel derivatives.[1][11] The phenol group also contributes to its potential antioxidant properties.[1]
Spectroscopic Characterization
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Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 210. Key fragmentation patterns would likely involve the cleavage of the dioxolane ring, loss of a methyl group ([M-15]⁺), or loss of a methoxy group ([M-31]⁺).
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¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for:
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Aromatic Protons: Signals in the ~6.7-7.0 ppm range.
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Phenolic Proton: A broad singlet, the chemical shift of which would be solvent-dependent.
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Acetal Proton: A singlet around 5.8 ppm.
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Methoxy Protons: A sharp singlet around 3.8 ppm.
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Dioxolane Ring Protons: A complex multiplet pattern in the 3.5-4.5 ppm range.
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Methyl Protons: A doublet around 1.3 ppm.
-
-
¹³C NMR Spectroscopy: A carbon NMR spectrum would show characteristic peaks for the aromatic carbons (110-150 ppm), the acetal carbon (~103 ppm), the methoxy carbon (~56 ppm), and the aliphatic carbons of the dioxolane ring.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3400 cm⁻¹) for the phenol, C-H stretches (2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-O stretches (1000-1300 cm⁻¹) corresponding to the ether and acetal functionalities.
Applications and Biological Relevance
The unique combination of a pleasant aroma, flavor profile, and enhanced stability makes this compound a valuable ingredient in several industries.
Industrial Applications
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Flavor Industry: It is used as a flavoring agent in bakery, confectionery, and beverage products to impart a long-lasting, creamy vanilla flavor.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[10]
-
Fragrance Industry: It is widely used in perfumes, cosmetics, candles, and personal care products.[2][8] It acts not only as a fragrance component with its warm, sweet notes but also as a fixative, helping to prolong the scent of other components in the formulation.[2]
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Organic Synthesis: The compound serves as a valuable intermediate.[1] The protected aldehyde allows for selective reactions at the phenolic hydroxyl group, after which the aldehyde can be regenerated via hydrolysis.
Potential Biological Activity
As a phenolic compound derived from vanillin, it has been noted for potential antioxidant and antimicrobial properties, though specific research on these activities is limited.[1] Its structural similarity to other biologically active methoxyphenols suggests it could be a scaffold for developing new therapeutic agents.
Safety, Storage, and Handling
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Safety: The compound may cause an allergic skin reaction (H317). Standard safety precautions, including wearing protective gloves and eye protection, are recommended (P280).
-
Storage: For long-term stability, it should be stored in a cool, dry place (2-8°C), sealed tightly, and potentially under an inert atmosphere like nitrogen.[12]
Experimental Protocols
The following are representative protocols intended for instructional purposes. All laboratory work should be conducted with appropriate safety measures by trained personnel.
Protocol: Synthesis via Acetalization
This protocol describes a standard laboratory procedure for the synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add vanillin (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the vanillin is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Protocol: Molecular Weight Validation by LC-MS
This protocol provides a general workflow for confirming the molecular weight of the synthesized product.[13]
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Method: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
MS Method: Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-500.
-
Data Analysis: Analyze the resulting mass spectrum. The primary ion expected is the protonated molecule [M+H]⁺ at an m/z of approximately 211.24. Also look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z ~233.22. Confirm that the observed mass corresponds to the calculated theoretical mass of the compound.
References
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Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. (n.d.). United States Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
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Chemical Properties of 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS 68527-74-2). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
Vanillin propylene glycol acetal (CAS 68527-74-2). (n.d.). Scent.vn. Retrieved January 20, 2026, from [Link]
-
Vanillin propylene glycol acetal. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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vanillin propylene glycol acetal, 68527-74-2. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
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Showing Compound 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (FDB015056). (2010, April 8). FooDB. Retrieved January 20, 2026, from [Link]
-
Showing metabocard for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (HMDB0036199). (2012, September 11). HMDB. Retrieved January 20, 2026, from [Link]
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